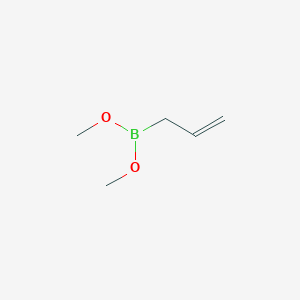

Allyl(dimethoxy)borane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allyl(dimethoxy)borane is a boronic ester that has been used as alkyl, alkynyl, aryl, and allyl donors in various C–C bond-forming reactions . These compounds are highly important building blocks in organic synthesis .

Synthesis Analysis

The synthesis of allylboronates involves two general approaches: (1) the asymmetric synthesis of a chiral allylboronate followed by chirality transfer, and (2) coupling the synthesis of an achiral allylboronate with a subsequent and analogous reaction, this time guided by asymmetric catalysis . A stereocontrolled synthesis of allyl boranes from chiral sulfur ylides and their subsequent reaction with aldehydes to give homoallylic alcohols is also described .Molecular Structure Analysis

The structure of the conjugated allyl carbocation is a hybrid of the two resonance structures, so the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of Chiral Molecules

Allyl(dimethoxy)borane plays a crucial role in the asymmetric synthesis of chiral molecules. This process often involves the creation of a chiral allyl-boronate, which then undergoes chirality transfer to produce optically active compounds . Such chiral molecules are essential in the pharmaceutical industry, where the demand for enantiomerically pure substances is high due to their specific biological activities.

Allylboration Reactions

One of the primary applications of allyl(dimethoxy)borane is in allylboration reactions. These reactions involve the addition of an allylboron compound to carbonyl and imine functionalities . The resulting products are valuable intermediates for further chemical transformations, leading to a diverse array of complex organic molecules.

Cross-Coupling Reactions

Allyl(dimethoxy)borane can participate in cross-coupling reactions, a cornerstone technique in modern synthetic chemistry . These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors.

Synthesis of Fluoroorganic Compounds

The synthesis of fluoroorganic compounds is another area where allyl(dimethoxy)borane finds application. Organoboranes, including allylboranes, are being explored for their potential in creating fluoroorganic molecules, which are important in medicinal chemistry and materials science .

Catalysis

Allyl(dimethoxy)borane is also used as a catalyst or reagent in various transformations. Chiral organoboranes, for instance, have found use as catalysts in several organic reactions, contributing to the synthesis of enantiomerically pure compounds .

Material Science and Optoelectronics

Borinic acids and their derivatives, which can be synthesized from allyl(dimethoxy)borane, are utilized in material science and optoelectronics. These compounds are integral in the development of polymers and electronic materials due to their unique properties .

Wirkmechanismus

Target of Action

Allyl(dimethoxy)borane is primarily used in organic synthesis . Its primary targets are electrophilic functional groups, which it interacts with to form complex products .

Mode of Action

Allyl(dimethoxy)borane interacts with its targets through a process known as allylboration . This involves the reaction of allylboron species with carbonyl and imine functionalities . The compound can also participate in other carbon-carbon bond-forming reactions via cross-coupling reactions .

Biochemical Pathways

The primary biochemical pathway affected by Allyl(dimethoxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Allyl(dimethoxy)borane plays a crucial role in this process, participating in the transmetalation step where it transfers formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

Its stability and reactivity in various conditions are crucial for its effectiveness in synthesis reactions .

Result of Action

The result of Allyl(dimethoxy)borane’s action is the formation of complex products through reactions such as allylboration and carbon-carbon bond-forming reactions . These products can include optically enriched chiral molecules, achieved through either the asymmetric synthesis of a chiral allyl-boronate followed by chirality transfer, or the synthesis of an achiral allylboronate coupled with a subsequent reaction guided by asymmetric catalysis .

Action Environment

The action of Allyl(dimethoxy)borane can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which it plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagent, such as Allyl(dimethoxy)borane, is also crucial for the success of the reaction .

Safety and Hazards

Zukünftige Richtungen

The future of this promising subfield of organic synthesis lies in new methods for the selective synthesis of substituted allylboron species, and the application of these compounds in organic synthesis . The main emphasis is on recent enantioselective reactions with carbonyl compounds and imines and the development of new types of cross-coupling reactions .

Eigenschaften

IUPAC Name |

dimethoxy(prop-2-enyl)borane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-4-5-6(7-2)8-3/h4H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOCRAPDKWAVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC=C)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl(dimethoxy)borane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2947745.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2947748.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947750.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2947762.png)